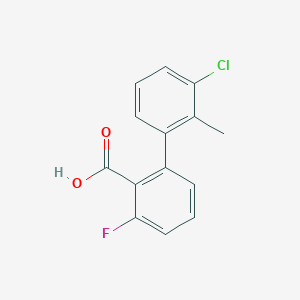

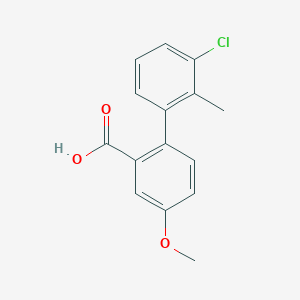

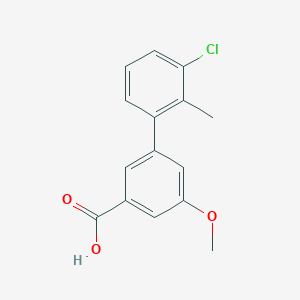

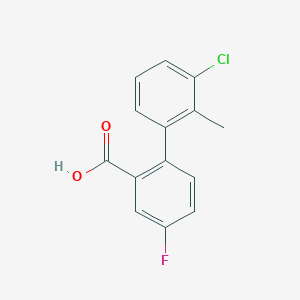

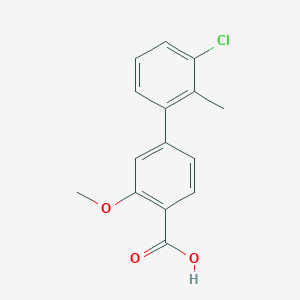

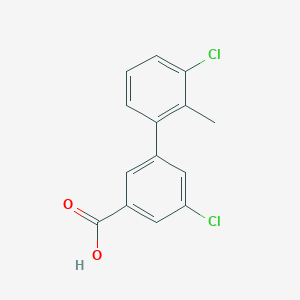

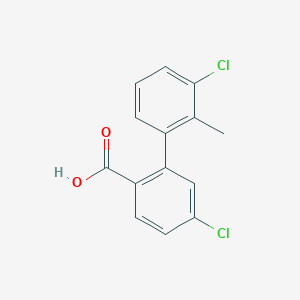

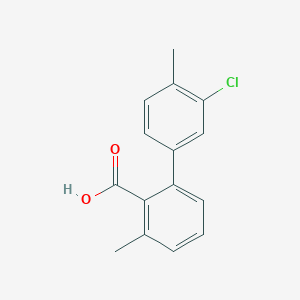

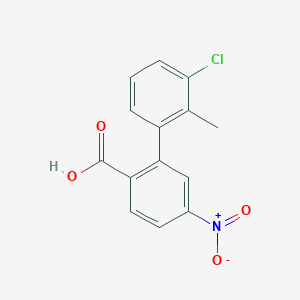

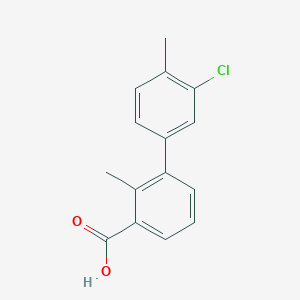

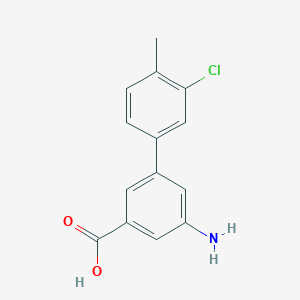

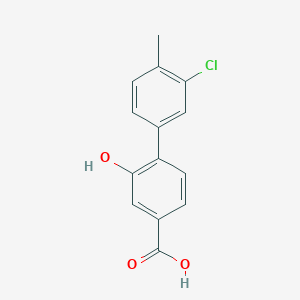

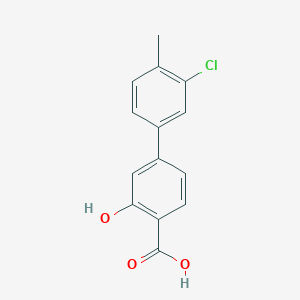

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid (CMMHBA) is a chemical compound with a molecular formula of C10H9ClO3. It is a white, crystalline solid that is soluble in water, alcohol, and ether. CMMHBA is widely used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and in the production of pharmaceuticals and cosmetics. CMMHBA is also known as 3-chloro-4-methylbenzoic acid (CMB) and 4-chloro-3-methylbenzoic acid (CMBA).

Wirkmechanismus

The mechanism of action of CMMHBA is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, CMMHBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol.

Biochemical and Physiological Effects

CMMHBA has been shown to have several biochemical and physiological effects. In animal studies, CMMHBA has been shown to reduce inflammation, reduce oxidative stress, and improve immune function. Additionally, CMMHBA has been shown to reduce the risk of cancer and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

CMMHBA has several advantages for use in laboratory experiments. It is a non-toxic compound and is readily available. Additionally, CMMHBA is relatively stable and can be stored for extended periods of time. However, CMMHBA is also a relatively weak acid and can be easily neutralized by bases.

Zukünftige Richtungen

The future directions for CMMHBA research include further investigation into its anti-inflammatory, anti-oxidative, and immunomodulatory effects. Additionally, further research is needed to understand the mechanism of action of CMMHBA and its implications for human health. Additionally, CMMHBA could be used to develop new pharmaceuticals, cosmetics, and other products. Finally, further research is needed to assess the safety and efficacy of CMMHBA for clinical use.

Synthesemethoden

CMMHBA can be synthesized by reacting 3-chloro-4-methylphenol with hydroxybenzoic acid in the presence of a base catalyst. This reaction is known as the Fischer esterification reaction. The reaction is carried out at a temperature of 70-80°C in an inert atmosphere. The base catalyst used is usually sodium hydroxide or potassium hydroxide. The reaction is complete when the pH of the reaction mixture reaches 7.0.

Wissenschaftliche Forschungsanwendungen

CMMHBA has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer for enzymes. CMMHBA has also been used in the synthesis of pharmaceuticals and cosmetics. Additionally, it has been used as a protective agent for DNA and RNA molecules, and as a fluorescent dye for fluorescence microscopy.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-methylphenyl)-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDIZVZWYXERAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10690294 |

Source

|

| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261998-59-7 |

Source

|

| Record name | 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10690294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.